molecular formula C5H10Cl2O B1587635 Butyl Dichloromethyl Ether CAS No. 5312-73-2

Butyl Dichloromethyl Ether

Cat. No. B1587635
CAS RN: 5312-73-2
M. Wt: 157.04 g/mol
InChI Key: GVVHBNABFJZWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl Dichloromethyl Ether is a chemical compound with the molecular formula C5H10Cl2O . It is a liquid at 20 degrees Celsius .


Molecular Structure Analysis

The Butyl Dichloromethyl Ether molecule contains a total of 17 bond(s). There are 7 non-H bond(s), 3 rotatable bond(s), and 1 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

Butyl Dichloromethyl Ether is a liquid at 20 degrees Celsius . It has a boiling point of 50 °C/11 mmHg, a flash point of 12 °C, a specific gravity of 1.11 (20/20), and a refractive index of 1.44 .

Scientific Research Applications

1. Direct Formylation of Fluorine-Containing Aromatics

  • Summary of Application : Butyl Dichloromethyl Ether is used in the direct formylation of fluorine-containing aromatic compounds. This process is used to produce corresponding aldehydes in good yields .
  • Methods of Application : The reaction involves the use of dichloromethyl propyl ether and dichloromethyl butyl ether for the formylation of fluorine-containing anisoles . These ethers are preferred over methyl ether, which is prepared from volatile methyl formate .
  • Results or Outcomes : The reaction of fluorine-containing phenols with these dichloromethyl alkyl ethers did not yield salicylaldehyde derivatives, but instead led to the production of corresponding aryl formates in high yields .

2. Oxidation Under Fuel-Rich Conditions

  • Summary of Application : Butyl Dichloromethyl Ether is used in the study of oxidation under fuel-rich conditions .
  • Methods of Application : The oxidation of 2500 ppm of di-n-butyl ether is investigated under fuel-rich conditions (φ = 2) at low temperatures (460–780 K), a residence time of 1 s, and 10 atm . The experiments are carried out in a fused silica jet-stirred reactor .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the source .

3. Transesterification of β-keto esters

  • Summary of Application : Butyl Dichloromethyl Ether is used in the transesterification of β-keto esters. This process is important in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .
  • Methods of Application : The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the source .

4. Synthesis of Fluorobenzaldehyde

  • Summary of Application : Butyl Dichloromethyl Ether is used in the synthesis of fluorobenzaldehyde, a key reagent for the preparation of several pharmaceutical intermediates .
  • Methods of Application : The synthesis involves the direct formylation of fluorine-containing aromatics with dichloromethyl alkyl ethers . Dichloromethyl propyl ether and dichloromethyl butyl ether have been applied for the formylation of fluorine-containing anisoles to give the corresponding aldehydes in good yields .
  • Results or Outcomes : The reaction of fluorine-containing phenols with these dichloromethyl alkyl ethers did not give salicylaldehyde derivatives, leading instead to corresponding aryl formates in high yields .

5. Atmospheric Chemistry

  • Summary of Application : Butyl Dichloromethyl Ether is used in the study of atmospheric chemistry .
  • Methods of Application : The study involved the investigation of the oxidation of 2500 ppm of di-n-butyl ether under fuel-rich conditions (φ = 2) at low temperatures (460–780 K), a residence time of 1 s, and 10 atm . The experiments were carried out in a fused silica jet-stirred reactor .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the source .

Safety And Hazards

Butyl Dichloromethyl Ether is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation . It should be stored under inert gas in a well-ventilated place .

properties

IUPAC Name

1-(dichloromethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVHBNABFJZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401497
Record name Butyl Dichloromethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl Dichloromethyl Ether

CAS RN

5312-73-2
Record name Butyl Dichloromethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl Dichloromethyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyl Dichloromethyl Ether
Reactant of Route 2
Reactant of Route 2
Butyl Dichloromethyl Ether
Reactant of Route 3
Reactant of Route 3
Butyl Dichloromethyl Ether
Reactant of Route 4
Reactant of Route 4
Butyl Dichloromethyl Ether
Reactant of Route 5
Butyl Dichloromethyl Ether
Reactant of Route 6
Reactant of Route 6
Butyl Dichloromethyl Ether

Citations

For This Compound
38
Citations
GN Dorofeenko, GP Safaryan, EV Kuznetsov - Chemistry of Heterocyclic …, 1970 - Springer
… of 3,4-dimethoxydeoxybenzoins with butyl dichloromethyl ether in the presence of anhydrous A1CI… of alkoxy-substituted deoxybenzoins with butyl dichloromethyl ether in the presence of …
Number of citations: 1 link.springer.com
RA Moss, LA Johnson, DC Merrer… - Journal of the American …, 1999 - ACS Publications
… In MeCN, 9 gave mainly HCl-capture product, n-butyl dichloromethyl ether (45.1%), carbene dimer (9.8%), and azine (14.6%). Fragmentation products 1-butene (14.4%), 2-butyl …
Number of citations: 31 pubs.acs.org
AN Fujiwara, EM Acton… - Journal of Heterocyclic …, 1968 - Wiley Online Library
… The 2-aldehyde (Vili) was obtained by reaction with butyl dichloromethyl ether and stannic chloride (10). Substitution of the formyl group para to the sulfur was expected from known …
Number of citations: 22 onlinelibrary.wiley.com
DE Games, AH Jackson, PJ O'Hanlon - Journal of the Chemical …, 1976 - pubs.rsc.org
… treatment of the iron(m) complex of the porphyrin (2g) with butyl dichloromethyl ether and tin(1v) chloride, followed by removal of the iron with iron(r1) sulphate and acidic work-up …
Number of citations: 10 pubs.rsc.org
ID Sadekov, BB Rivkin, PI Gadzhieva… - Russian chemical bulletin, 1993 - Springer
… 1~ with an equimolar amount of butyl dichloromethyl ether afforded ditellurole 1 in ca. 25 % yield. The 2-butoxy group in 1 can be easily replaced by other alkoxy groups. …
Number of citations: 5 link.springer.com
WM Koppes - 1972 - search.proquest.com
the original submitted. Page 1 LGGGLGGGGGGGG GGG LLLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 3 search.proquest.com
D Seyferth, VA Mai, JYP Mui… - The Journal of Organic …, 1966 - ACS Publications
… The large excess of the formate ester must be due in part to another process, possibly adventitious hydrolysis during work-up of a quantity of n-butyl dichloromethyl ether which …
Number of citations: 26 pubs.acs.org
DH Holsboer, JW Scheeren… - Recueil des Travaux …, 1971 - Wiley Online Library
… no tert-butyl dichloromethyl ether could be obtained. With this compound it seems that the decomposition occurs without an xid catalyst even. …
Number of citations: 13 onlinelibrary.wiley.com
M Honda, K Nakae, T Nishizawa, M Suda… - Tetrahedron, 2011 - Elsevier
… The reaction of 1a with butyl dichloromethyl ether instead of DCME afforded the corresponding cyclopropylidene derivative 4i in moderate yield (entry 8). This result also provided the …
Number of citations: 7 www.sciencedirect.com
AN Fujiwara, EM Acton… - Journal of Heterocyclic …, 1969 - Wiley Online Library
… hydro precursor (XV) were converted to aldehydes in good yields, using butyl dichloromethyl ether and stannic chloride (10). The aromatic substitution patterns were those predicted …
Number of citations: 17 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.